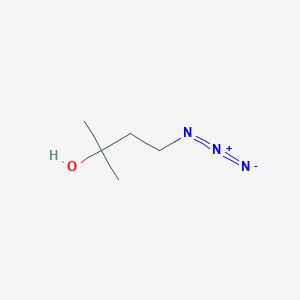
ethyl (4e)-3-oxohex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl (4e)-3-oxohex-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl (4e)-3-oxohex-4-enoate can be synthesized through the acetoacetic ester synthesis. This process involves the alkylation of ethyl acetoacetate at the α-carbon to both carbonyl groups, followed by conversion into a ketone. The reaction typically requires a strong base to deprotonate the dicarbonyl α-carbon, which then undergoes nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of ethylideneacetoacetic acid ethyl ester often involves the use of ethyl acetoacetate and alkyl halides under controlled conditions. The process may include steps such as deprotonation, nucleophilic substitution, and hydrolysis, followed by purification to obtain the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl (4e)-3-oxohex-4-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ester into corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Produces acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
ethyl (4e)-3-oxohex-4-enoate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethylideneacetoacetic acid ethyl ester involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The ester group can undergo hydrolysis to produce acids and alcohols, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
ethyl (4e)-3-oxohex-4-enoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in the chemical industry.
Methyl Butyrate: Known for its fruity aroma and used in flavoring and fragrance industries.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry. Its unique structure and reactivity make it a valuable subject of study, and its applications span across chemistry, biology, medicine, and industrial processes.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
ethyl 3-oxohex-4-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3,5H,4,6H2,1-2H3 |
Clé InChI |
GAWHNZKGIRQKAX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-Ethyl 2-(((S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B8453828.png)
![3-(4-Chlorophenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8453842.png)
![Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8453848.png)



![2,3-Dimethoxy-5-methyl-6-[(morpholin-4-yl)methyl]benzene-1,4-diol](/img/structure/B8453883.png)
![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8453899.png)

![tert-butyl-[[3-(chloromethyl)-6-methyl-2-phenylmethoxypyridin-4-yl]methoxy]-dimethylsilane](/img/structure/B8453907.png)

